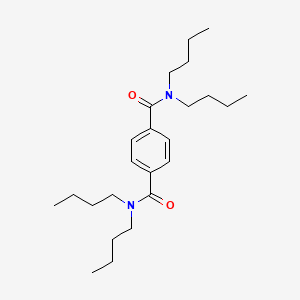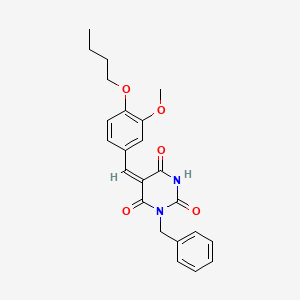
1-benzyl-5-(4-butoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-5-(4-butoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound with potential applications in scientific research. It is a pyrimidine derivative that has been synthesized using a variety of methods.
Mécanisme D'action
The mechanism of action of 1-benzyl-5-(4-butoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not well understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
1-benzyl-5-(4-butoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to exhibit biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It also exhibits anti-angiogenic activity by inhibiting the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-benzyl-5-(4-butoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It also exhibits a wide range of biological activities, making it a versatile compound for scientific research. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the research of 1-benzyl-5-(4-butoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases. Additionally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds for scientific research.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 1-benzyl-5-(4-butoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the most common methods involves the reaction of 2,4,6-trioxo-5-benzylpyrimidine with 4-butoxy-3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions.
Applications De Recherche Scientifique
1-benzyl-5-(4-butoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in scientific research. It has been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities. It also has potential as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
(5E)-1-benzyl-5-[(4-butoxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-3-4-12-30-19-11-10-17(14-20(19)29-2)13-18-21(26)24-23(28)25(22(18)27)15-16-8-6-5-7-9-16/h5-11,13-14H,3-4,12,15H2,1-2H3,(H,24,26,28)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYNDNPTQYTYLZ-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-benzyl-5-[(4-butoxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5206801.png)
![5-{3-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5206809.png)
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5206816.png)

![1-(2-methoxyethyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine](/img/structure/B5206834.png)
![2-{[3-(4-iodophenoxy)propyl]amino}ethanol](/img/structure/B5206839.png)
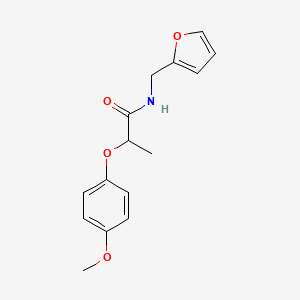
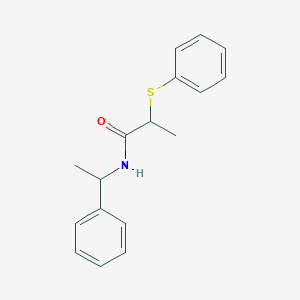
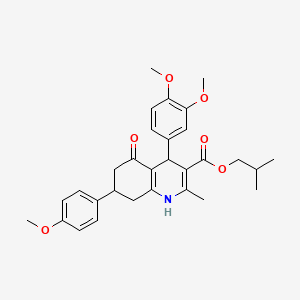
![N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5206873.png)
![N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5206886.png)
![2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B5206894.png)
![3-chloro-4-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5206908.png)
